N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
New derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine were obtained, showcasing the versatility of related compounds in generating a wide range of heterocyclic structures. This approach demonstrates the compound's utility in synthesizing polyfunctionally substituted heterocycles, such as pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives, underlining its significance in the development of novel chemical entities with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).
Novel Isoxazolines and Isoxazoles Synthesis
The compound's structure has facilitated the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing its application in creating diverse heterocyclic frameworks. This method highlights the compound's contribution to expanding the chemical space in heterocyclic chemistry and its potential in discovering new molecules with desirable biological activities (Rahmouni et al., 2014).
Radioligand Development for PET Imaging
In the context of positron emission tomography (PET) imaging, derivatives of the compound have been explored as selective ligands for the translocator protein (18 kDa), indicating its utility in the development of diagnostic tools. The synthesis of radioligands, such as [18F]DPA-714, derived from this chemical framework, demonstrates its potential in neuroimaging and the study of neuroinflammatory processes, which could have implications in various neurological disorders (Dollé et al., 2008).
Enaminones in Heterocyclic Synthesis
The utility of enaminones derived from related compounds in synthesizing nicotinic acid and thienopyridine derivatives further emphasizes its role in medicinal chemistry. This synthesis pathway provides insights into the compound's flexibility in constructing complex heterocyclic systems, which could lead to the development of new therapeutic agents (Abdel-Khalik et al., 2004).
Antimicrobial Activity
Additionally, the compound has been a key intermediate in synthesizing new heterocycles with antimicrobial properties, indicating its significance in drug discovery efforts aimed at combating microbial resistance. The synthesis of pyrazolopyridine derivatives and their evaluation as antimicrobial agents highlight the compound's applicability in developing new antimicrobials (Abu-Melha, 2013).
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-16-8-10-20(11-9-16)27-32-28-23(12-22-21(14-34)13-30-19(4)26(22)36-28)29(33-27)37-15-24(35)31-25-17(2)6-5-7-18(25)3/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZMOCVKATBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=C(C=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.